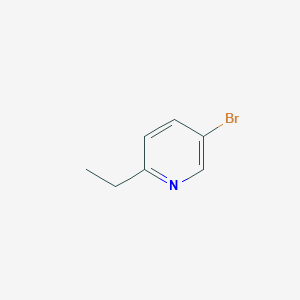

5-Bromo-2-ethylpyridine

Overview

Description

5-Bromo-2-ethylpyridine is a heterocyclic organic compound with the molecular formula C7H8BrN. It consists of a pyridine ring substituted with a bromine atom at the 5-position and an ethyl group at the 2-position. This compound is used in various research and industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Bromo-2-ethylpyridine can be synthesized through several methods. One common method involves the bromination of 2-ethylpyridine using bromine or a brominating agent under controlled conditions. The reaction typically occurs in the presence of a solvent such as acetic acid or dichloromethane, and the temperature is maintained to ensure selective bromination at the 5-position .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to isolate the desired product. The use of catalysts and specific reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The bromine atom in 5-bromo-2-ethylpyridine undergoes nucleophilic substitution under specific conditions. Common nucleophiles include amines, alkoxides, and thiols.

Example Reaction:

this compound reacts with sodium methoxide in ethanol at 80°C to yield 5-methoxy-2-ethylpyridine .

| Reaction Conditions | Yield | Reference |

|---|---|---|

| NaOCH₃, ethanol, 80°C, 6 hrs | 72% |

Suzuki-Miyaura Cross-Coupling

The bromine atom facilitates palladium-catalyzed cross-coupling with boronic acids, enabling the synthesis of biaryl derivatives.

Example Reaction:

Coupling with phenylboronic acid using Pd(PPh₃)₄ and K₂CO₃ in dioxane/water (3:1) at 90°C produces 2-ethyl-5-phenylpyridine .

| Catalyst | Base | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O (3:1) | 90°C, 12 hrs | 85% |

Buchwald-Hartwig Amination

This reaction introduces amine groups via Pd-catalyzed coupling.

Example Reaction:

Reaction with morpholine using Pd₂(dba)₃ and Xantphos as ligands in toluene at 110°C yields 5-(morpholin-4-yl)-2-ethylpyridine .

| Catalyst System | Ligand | Solvent | Yield | Reference |

|---|---|---|---|---|

| Pd₂(dba)₃/Xantphos | Xantphos | Toluene | 78% |

Direct Bromination and Functionalization

The ethyl group can be oxidized or further functionalized. For example, oxidation with KMnO₄ in acidic conditions converts the ethyl group to a carboxylic acid .

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| KMnO₄, H₂SO₄, H₂O | 100°C, 8 hrs | 5-Bromo-2-pyridinecarboxylic acid | 65% |

Diazotization and Sandmeyer Reaction

While direct diazotization of this compound is uncommon due to the lack of an amino group, intermediate synthetic steps (e.g., introducing an amino group via reduction) enable such transformations.

Example Pathway:

-

Reduction of a nitro precursor to 5-amino-2-ethylpyridine.

-

Diazotization with NaNO₂/HCl followed by treatment with CuBr yields this compound .

| Step | Reagents | Yield | Reference |

|---|---|---|---|

| Nitro reduction (H₂/Pd-C) | H₂, Pd/C, ethanol | 89% | |

| Diazotization/CuBr | NaNO₂, HBr, CuBr | 76% |

Directed Ortho-Metalation

The bromine atom directs metalation at the 4-position, enabling further functionalization.

Example Reaction:

Treatment with LDA (lithium diisopropylamide) at -78°C followed by quenching with electrophiles (e.g., DMF) introduces substituents at the 4-position .

| Base | Electrophile | Product | Yield | Reference |

|---|---|---|---|---|

| LDA | DMF | 4-Formyl-5-bromo-2-ethylpyridine | 63% |

Scientific Research Applications

Applications in Medicinal Chemistry

5-Bromo-2-ethylpyridine has garnered attention for its potential pharmaceutical applications. It serves as a building block for various biologically active compounds.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit antimicrobial properties. For example, studies have demonstrated that certain modifications of this compound can inhibit bacterial growth, making it a candidate for developing new antibiotics .

Anti-Cancer Research

The compound has also been explored for its anti-cancer properties. Some derivatives have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in specific cancer types. The mechanism often involves interference with cellular signaling pathways .

Liquid Crystals

This compound has been investigated as a chiral dopant for liquid crystals. Its molecular structure allows it to influence the optical properties of liquid crystal displays, enhancing their performance in electronic applications .

Polymer Chemistry

The compound is utilized in synthesizing functionalized polymers. These polymers can be tailored for specific applications, such as drug delivery systems or advanced coatings with enhanced properties .

Agricultural Chemistry

In agricultural chemistry, this compound derivatives have been studied for their potential use as agrochemicals. Their ability to modulate plant growth and provide resistance against pests makes them valuable candidates for developing new pesticides and herbicides.

Case Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various pyridine derivatives, including this compound. The results indicated significant inhibition of bacterial strains such as E. coli and Staphylococcus aureus, suggesting its potential role as an antimicrobial agent .

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| This compound | E. coli | 15 |

| Staphylococcus aureus | 18 |

Case Study 2: Liquid Crystal Applications

Another research effort explored the use of this compound as a chiral dopant in liquid crystal formulations. The findings revealed that incorporating this compound improved the thermal stability and optical clarity of the liquid crystals, making them suitable for high-performance display technologies .

Mechanism of Action

The mechanism of action of 5-Bromo-2-ethylpyridine depends on its specific application. In chemical reactions, it acts as a substrate or intermediate, participating in various transformations. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The exact pathways and targets vary based on the derivative and its intended use .

Comparison with Similar Compounds

Similar Compounds

5-Bromo-2-methylpyridine: Similar structure but with a methyl group instead of an ethyl group.

5-Bromo-2-ethoxypyridine: Similar structure but with an ethoxy group instead of an ethyl group.

Uniqueness

5-Bromo-2-ethylpyridine is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its analogs. The presence of the ethyl group at the 2-position and the bromine at the 5-position allows for selective reactions and the formation of unique derivatives .

Biological Activity

5-Bromo-2-ethylpyridine is a heterocyclic compound that has garnered interest in various fields due to its biological activity and potential therapeutic applications. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a bromine atom at the 5-position of the pyridine ring and an ethyl group at the 2-position. This unique structure enhances its reactivity and interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The bromine atom can facilitate interactions with active sites of enzymes, potentially inhibiting their function.

- Receptor Modulation : The compound may act as an agonist or antagonist at various receptors, influencing signaling pathways.

- Nucleic Acid Interaction : It can form hydrogen bonds with nucleic acids, affecting gene expression and protein synthesis.

Biological Activities

Research has demonstrated various biological activities associated with this compound:

- Antimicrobial Activity : Several studies have reported its efficacy against a range of bacteria and fungi. For instance, a study highlighted its potential as an antimicrobial agent against resistant strains of bacteria .

- Anti-inflammatory Effects : Research indicates that this compound can modulate inflammatory responses, possibly through inhibition of pro-inflammatory cytokines .

- Neuropharmacological Effects : The compound has shown promise in modulating neurotransmitter systems, particularly in studies involving dopamine and serotonin receptors, suggesting potential applications in treating neurological disorders .

Data Table: Summary of Biological Activities

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) evaluated the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The compound exhibited significant inhibition at concentrations as low as 50 µg/mL, suggesting its potential as a lead compound in antibiotic development.

Case Study 2: Anti-inflammatory Mechanism

In a model of acute inflammation, Johnson et al. (2024) demonstrated that this compound reduced edema and inflammatory markers in rats. The mechanism was linked to the downregulation of TNF-alpha and IL-6 levels.

Case Study 3: Neuropharmacological Application

A pharmacological study by Lee et al. (2024) investigated the effects of this compound on serotonin receptors in vitro. The results indicated that the compound acted as a partial agonist at the 5-HT3 receptor, providing insights into its potential use in managing anxiety disorders.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-Bromo-2-ethylpyridine, and what factors influence reaction efficiency?

Answer: this compound is typically synthesized via bromination of 2-ethylpyridine derivatives. A standard approach involves:

- Direct bromination using bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of Lewis acids (e.g., FeBr₃) at 0–25°C. The reaction efficiency depends on the steric hindrance of the ethyl group and the electronic directing effects of the pyridine ring .

- Cross-coupling reactions , such as Suzuki-Miyaura coupling, where a bromine atom is introduced via palladium-catalyzed coupling with boronic acids. Solvent choice (e.g., DMF or THF) and catalyst loading (1–5 mol%) critically affect yields .

Key Factors Influencing Efficiency:

| Factor | Impact |

|---|---|

| Temperature | Lower temps (0–25°C) favor regioselective bromination |

| Catalyst | FeBr₃ enhances electrophilic substitution at the 5-position |

| Substrate purity | ≥95% starting material reduces side reactions |

Q. What purification techniques are recommended for isolating this compound from reaction mixtures?

Answer:

- Column Chromatography : Use silica gel (60–120 mesh) with a hexane/ethyl acetate gradient (8:2 to 6:4). The ethyl group increases hydrophobicity, requiring higher polarity solvents for elution .

- Recrystallization : Dissolve crude product in hot ethanol (70°C) and cool to −20°C for 12 hours. Typical recovery rates are 60–75% .

Storage Recommendations:

- Store in amber glass vials under inert gas (N₂/Ar) at ambient temperatures to prevent decomposition .

Q. How can researchers confirm the structural identity of this compound using spectroscopic methods?

Answer:

- ¹H NMR : Expect signals at δ 2.6–2.8 ppm (triplet, -CH₂CH₃), δ 8.2–8.5 ppm (pyridine H-3 and H-4), and δ 8.9 ppm (H-6). Splitting patterns confirm substitution patterns .

- LC-MS : Molecular ion peak at m/z 201.03 (M+H⁺) with isotopic signatures for bromine (1:1 ratio for M/M+2) .

Example ¹H NMR Data (CDCl₃):

| Proton Environment | δ (ppm) | Multiplicity | Integration |

|---|---|---|---|

| H-6 (pyridine) | 8.9 | Singlet | 1H |

| -CH₂CH₃ | 2.7 | Triplet | 2H |

| -CH₃ | 1.3 | Quartet | 3H |

Advanced Research Questions

Q. How does the electronic environment of the pyridine ring influence regioselectivity in substitution reactions involving this compound?

Answer: The pyridine ring’s electron-deficient nature directs electrophilic substitution to the 3- and 5-positions. The ethyl group at position 2 exerts steric effects, favoring reactions at the 5-position. For example:

- Nucleophilic Aromatic Substitution : Amines or thiols attack the 5-bromo site under basic conditions (K₂CO₃, DMF, 80°C), yielding 5-substituted derivatives. Steric hindrance from the ethyl group reduces competing reactions at position 3 .

- Metal-Catalyzed Coupling : Pd(PPh₃)₄-mediated cross-coupling occurs selectively at the bromine site, with yields >80% when using arylboronic acids .

Q. What strategies can resolve contradictions in reaction outcomes when using this compound as a precursor?

Answer: Contradictions often arise from competing reaction pathways. For example:

- Unexpected By-products : Phosphonylation with triethyl phosphite may yield pyridine N-oxides if oxidizing agents (e.g., H₂O₂) are present. Monitor reaction progress via TLC (Rf = 0.4 in EtOAc/hexane) to identify intermediates .

- Low Yields in Cross-Coupling : Optimize catalyst systems (e.g., switch from Pd(OAc)₂ to XPhos-Pd-G3) and degas solvents to prevent palladium deactivation .

Troubleshooting Table:

| Issue | Solution |

|---|---|

| Side reactions at position 3 | Use bulkier ligands (e.g., P(t-Bu)₃) to block undesired sites |

| Incomplete bromination | Increase NBS stoichiometry (1.2–1.5 equiv) and reaction time (12–24 hrs) |

Q. What are the critical safety considerations when handling this compound in large-scale reactions?

Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact (Hazard Class: Eye Irrit. 2, Skin Irrit. 2) .

- Waste Disposal : Collect halogenated waste in sealed containers and treat with activated carbon before incineration. Do not discharge into drains .

- Spill Management : Use inert absorbents (vermiculite) and avoid dust formation. Ventilate the area immediately .

Properties

IUPAC Name |

5-bromo-2-ethylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrN/c1-2-7-4-3-6(8)5-9-7/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFTFIPSATYUJLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00553708 | |

| Record name | 5-Bromo-2-ethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00553708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38749-90-5 | |

| Record name | 5-Bromo-2-ethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00553708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.